

Technical Support Center: Refinement of T-1105 (Favipiravir) Synthesis Process

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **T-1105** (Favipiravir).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Favipiravir (**T-1105**)?

A1: Several starting materials can be used for the synthesis of Favipiravir. Some of the commonly reported precursors include 3-aminopyrazine-2-carboxylic acid, 3-hydroxypyrazine-2-carboxylic acid, pyrazine-2-carbonitrile, 2-aminopyrazine, and 2-aminomalonamide.^[1] An economical and scalable approach often utilizes 3,6-dichloropyrazine-2-carbonitrile, which can be derived from 3-aminopyrazine-2-carboxylic acid.^[1]

Q2: What are the key steps in the most cited synthesis routes for Favipiravir?

A2: A widely referenced four-step synthesis route starting from 3-hydroxypyrazine-2-carboxylic acid involves amidation, nitration, reduction, and finally, fluorination.^{[2][3]} Another economical three-step process begins with 3,6-dichloropyrazine-2-carbonitrile and proceeds through fluorination, hydroxylation, and nitrile hydrolysis to yield Favipiravir.^[1]

Q3: What are the common impurities that can arise during the synthesis of Favipiravir?

A3: Impurities in Favipiravir can originate from starting materials, byproducts of side reactions, or degradation. Common process-related impurities include unreacted starting materials and intermediates such as 3-hydroxypyrazine-2-carboxamide, 3,6-dichloropyrazine-2-carbonitrile, 6-bromo-3-hydroxypyrazine-2-carboxamide, and 6-chloro-3-hydroxypyrazine-2-carboxamide.[\[4\]](#) [\[5\]](#) Degradation impurities can also form under stress conditions like oxidation or hydrolysis.[\[6\]](#) [\[7\]](#)

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of Favipiravir?

A4: A range of analytical methods are available for the analysis of Favipiravir. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used technique for quantifying the drug and its impurities.[\[8\]](#)[\[9\]](#)[\[10\]](#) Other methods include UV-Visible Spectrophotometry, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and spectrofluorimetric methods.[\[8\]](#)[\[9\]](#)[\[11\]](#)

Troubleshooting Guides

Problem 1: Low yield in the fluorination step.

Possible Causes:

- Inefficient fluorinating agent: The choice and quality of the fluorinating agent are critical.
- Inadequate reaction conditions: Temperature, pressure, and reaction time can significantly impact the yield.
- Presence of moisture: Water can react with the fluorinating agent and reduce its efficacy.

Solutions:

- Fluorinating Agent: For the conversion of a chloro-precursor, potassium fluoride (KF) is commonly used. Ensure it is anhydrous and of high purity. The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can improve the reaction efficiency.[\[12\]](#)
- Reaction Conditions: Optimize the reaction temperature. For the fluorination of 3,6-dichloropyrazine-2-carbonitrile with KF, a reflux temperature of around 120°C in a solvent

system like toluene and DMSO has been reported to be effective.[12]

- Moisture Control: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Problem 2: Incomplete nitrile hydrolysis.

Possible Causes:

- Insufficiently harsh reaction conditions: Nitrile hydrolysis to a carboxamide can require strong acidic or basic conditions.
- Poor solubility of the intermediate: The nitrile intermediate may not be fully dissolved in the reaction medium.

Solutions:

- Reaction Conditions: Concentrated hydrochloric acid or sulfuric acid can be used for the hydrolysis of the nitrile group.[1] Alternatively, a combination of hydrogen peroxide and a base like sodium hydroxide can be employed.[13]
- Solvent System: Ensure the nitrile intermediate is adequately solubilized. A mixture of water and an organic solvent like 1,4-dioxane may be necessary.[13]

Problem 3: Difficulty in purifying the final Favipiravir product.

Possible Causes:

- Presence of closely related impurities: Impurities with similar polarities to Favipiravir can be challenging to remove by simple crystallization.
- Tautomerism: Favipiravir can exist in keto and enol tautomeric forms, which might affect its crystallization behavior.[14]

Solutions:

- Recrystallization: A common method for purification is recrystallization from a suitable solvent. Ethanol has been reported as a good solvent for the crystallization of Favipiravir.[1] A mixture of acetone and water can also be used.[15]
- Salt Formation: In some synthetic routes, the formation of a dicyclohexylamine salt of an intermediate is used as a purification step.[1] This can help in removing certain impurities before the final hydrolysis step.
- Chromatography: While not ideal for large-scale production due to cost, column chromatography can be used for purification at the lab scale if high purity is required and other methods fail.

Data Presentation

Table 1: Comparison of Two Common Synthesis Routes for Favipiravir

Feature	Route 1: From 3-hydroxypyrazine-2-carboxylic acid	Route 2: From 3,6-dichloropyrazine-2-carbonitrile
Starting Material	3-hydroxypyrazine-2-carboxylic acid	3,6-dichloropyrazine-2-carbonitrile
Key Steps	Amidation, Nitration, Reduction, Fluorination	Fluorination, Hydroxylation, Nitrile Hydrolysis
Reported Overall Yield	Approximately 8%[2][16]	Approximately 43%[1]
Advantages	Utilizes a commercially available starting material.	More economical and scalable, with a higher overall yield.[1]
Challenges	Lower overall yield.	The intermediate 3,6-dichloropyrazine-2-nitrile is a strong allergen.[3]

Table 2: Typical RP-HPLC Conditions for Favipiravir Analysis

Parameter	Condition 1[10]	Condition 2[8]
Column	Inertsil ODS-3 C18 (4.6 mm × 250 mm, 5 µm)	Cosmosil C18 (250 mm × 4.6 ID, 5 µ)
Mobile Phase	Sodium acetate solution (50 mM, pH 3.0) and acetonitrile (85:15, v/v)	Methanol and water (75:25% v/v)
Flow Rate	1.0 mL/min	0.8 mL/min
Detection Wavelength	227 nm	227 nm
Column Temperature	30°C	30°C

Experimental Protocols

Protocol 1: Synthesis of Favipiravir from 3,6-dichloropyrazine-2-carbonitrile

This protocol is based on an economical and practical procedure.[1]

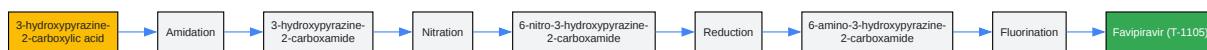
Step 1: Fluorination

- To a solution of 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent (e.g., DMSO), add anhydrous potassium fluoride (KF).
- Heat the mixture to reflux (approximately 120-130°C) and monitor the reaction progress by TLC or HPLC.
- After completion, cool the reaction mixture and proceed to the next step.

Step 2: Hydroxylation

- To the reaction mixture from the previous step, add a solution of sodium bicarbonate (NaHCO_3) or sodium acetate.
- Heat the mixture and stir until the hydroxylation is complete, as monitored by an appropriate analytical technique.

Step 3: Nitrile Hydrolysis and Work-up

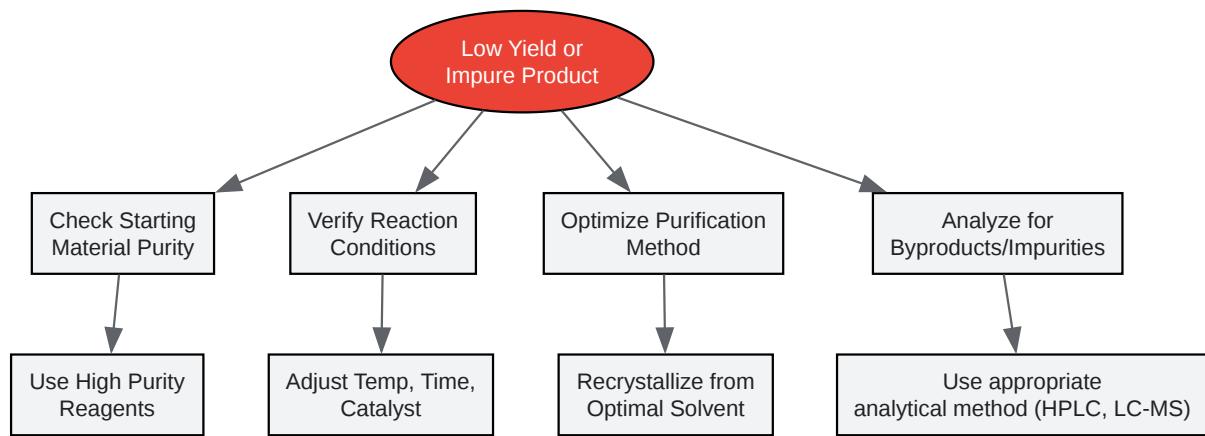

- Cool the reaction mixture and acidify with a strong acid such as concentrated hydrochloric acid (HCl).
- Heat the mixture to effect the hydrolysis of the nitrile group to the carboxamide.
- After the reaction is complete, cool the mixture. The product, Favipiravir, should precipitate.
- Collect the solid by filtration, wash with cold water and cold ethanol.
- Dry the product under vacuum at 50°C. The purity of the obtained Favipiravir is expected to be >99%.[\[1\]](#)

Protocol 2: Purification of Favipiravir by Recrystallization

This protocol describes a general recrystallization procedure.[\[1\]](#)[\[15\]](#)

- Dissolve the crude Favipiravir in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of acetone and water).
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the solution to cool down slowly to room temperature.
- For further crystallization, cool the solution in an ice bath.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.

Visualizations



[Click to download full resolution via product page](#)

Caption: Synthesis Route 1 for Favipiravir.

[Click to download full resolution via product page](#)

Caption: Economical Synthesis Route 2 for Favipiravir.

[Click to download full resolution via product page](#)

Caption: General Troubleshooting Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. Favipiravir (SARS-CoV-2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. jcdronline.org [jcdronline.org]
- 10. Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. asianpubs.org [asianpubs.org]
- 13. CN106478528A - The synthesis technique of Favipiravir - Google Patents [patents.google.com]
- 14. Favipiravir - Wikipedia [en.wikipedia.org]
- 15. An Improved Process For The Synthesis Of Favipiravir [quickcompany.in]
- 16. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Refinement of T-1105 (Favipiravir) Synthesis Process]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682577#refinement-of-t-1105-synthesis-process>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com